molecular formula C16H26N2O6S2 B14881343 tert-Butyl 2-((4S,6R)-2,2-dimethyl-6-(((5-methyl-1,3,4-thiadiazol-2-yl)sulfonyl)methyl)-1,3-dioxan-4-yl)acetate

tert-Butyl 2-((4S,6R)-2,2-dimethyl-6-(((5-methyl-1,3,4-thiadiazol-2-yl)sulfonyl)methyl)-1,3-dioxan-4-yl)acetate

Cat. No.: B14881343
M. Wt: 406.5 g/mol
InChI Key: MDPVYOZJHFEALS-NWDGAFQWSA-N
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Description

tert-Butyl 2-((4S,6R)-2,2-dimethyl-6-(((5-methyl-1,3,4-thiadiazol-2-yl)sulfonyl)methyl)-1,3-dioxan-4-yl)acetate is a complex organic compound with a unique structure that includes a thiadiazole ring, a dioxane ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-((4S,6R)-2,2-dimethyl-6-(((5-methyl-1,3,4-thiadiazol-2-yl)sulfonyl)methyl)-1,3-dioxan-4-yl)acetate involves multiple steps, including the formation of the dioxane ring and the introduction of the thiadiazole moiety. The reaction conditions typically require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-((4S,6R)-2,2-dimethyl-6-(((5-methyl-1,3,4-thiadiazol-2-yl)sulfonyl)methyl)-1,3-dioxan-4-yl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-((4S,6R)-2,2-dimethyl-6-(((5-methyl-1,3,4-thiadiazol-2-yl)sulfonyl)methyl)-1,3-dioxan-4-yl)acetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The thiadiazole ring is known for its biological activity, and derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer properties.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-((4S,6R)-2,2-dimethyl-6-(((5-methyl-1,3,4-thiadiazol-2-yl)sulfonyl)methyl)-1,3-dioxan-4-yl)acetate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to changes in biological pathways. The dioxane ring and tert-butyl ester group may also contribute to the compound’s overall activity by affecting its solubility, stability, and ability to cross biological membranes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole-containing molecules and dioxane derivatives. Examples include:

  • 5-methyl-1,3,4-thiadiazole-2-sulfonamide
  • 2,2-dimethyl-1,3-dioxane-4-carboxylic acid
  • tert-Butyl 2-((4S,6R)-2,2-dimethyl-6-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-1,3-dioxan-4-yl)acetate

Uniqueness

tert-Butyl 2-((4S,6R)-2,2-dimethyl-6-(((5-methyl-1,3,4-thiadiazol-2-yl)sulfonyl)methyl)-1,3-dioxan-4-yl)acetate is unique due to its combination of a thiadiazole ring, a dioxane ring, and a tert-butyl ester group. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H26N2O6S2

Molecular Weight

406.5 g/mol

IUPAC Name

tert-butyl 2-[(4S,6R)-2,2-dimethyl-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfonylmethyl]-1,3-dioxan-4-yl]acetate

InChI

InChI=1S/C16H26N2O6S2/c1-10-17-18-14(25-10)26(20,21)9-12-7-11(22-16(5,6)23-12)8-13(19)24-15(2,3)4/h11-12H,7-9H2,1-6H3/t11-,12+/m0/s1

InChI Key

MDPVYOZJHFEALS-NWDGAFQWSA-N

Isomeric SMILES

CC1=NN=C(S1)S(=O)(=O)C[C@H]2C[C@H](OC(O2)(C)C)CC(=O)OC(C)(C)C

Canonical SMILES

CC1=NN=C(S1)S(=O)(=O)CC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C

Origin of Product

United States

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